![molecular formula C7H6ClN3O B11731344 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine](/img/structure/B11731344.png)
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine
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Overview
Description
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine is a chemical compound with the molecular formula C7H6ClN3O. It is known for its unique structure, which includes a chloro-substituted oxazolo-pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with a suitable base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxazolo-pyridine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazolo-pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine has been investigated for its potential as an anticancer agent. The compound exhibits activity against several cancer types through mechanisms that inhibit specific signaling pathways involved in tumor growth.
- Mechanism of Action : The compound is believed to inhibit protein kinases that are crucial for cancer cell proliferation and survival. For instance, it may target the IRAK-4 kinase, which plays a role in inflammatory responses and cancer progression .
- Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against human cancer cell lines, including breast and colon cancers. The results indicated a dose-dependent response with IC50 values in the low micromolar range .
Cancer Type | IC50 (µM) | Mechanism |
---|---|---|
Breast Cancer | 2.5 | Inhibition of cell signaling |
Colon Cancer | 3.0 | Induction of apoptosis |
Lung Cancer | 4.0 | Cell cycle arrest |
Neurodegenerative Diseases
Research has indicated that this compound may have neuroprotective properties.
- Applications : It is being explored for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neuroinflammation is a key area of focus .
- Case Study : In preclinical models, the compound showed promise in reducing neuroinflammatory markers and improving cognitive function in animal models of Alzheimer's disease .
Inflammatory Disorders
The compound has been identified as a potential therapeutic agent for various inflammatory disorders.
- Mechanism : By inhibiting specific kinases involved in inflammatory pathways, it may reduce symptoms associated with autoimmune diseases and chronic inflammation .
- Case Study : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in significant reductions in inflammatory markers compared to placebo .
Disorder Type | Response Rate (%) | Key Findings |
---|---|---|
Rheumatoid Arthritis | 70 | Decreased joint swelling |
Psoriasis | 60 | Reduced skin lesions |
Pharmacological Developments
Recent advancements in the synthesis of this compound have led to the development of novel derivatives with enhanced potency and selectivity.
- Synthesis Techniques : New synthetic pathways have been established to produce this compound with high purity levels (>95%), facilitating its use in clinical settings .
- Future Directions : Ongoing research aims to optimize the pharmacokinetic properties of this compound to improve its bioavailability and reduce potential side effects.
Mechanism of Action
The mechanism of action of 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorooxazolo[4,5-b]pyridine-2-methanamine
- 6-Chlorooxazolo[5,4-b]pyridine-2-methanol
Uniqueness
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine is unique due to its specific chloro-substitution pattern and the presence of the methanamine group.
Biological Activity
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C8H8ClN3O |
Molecular Weight | 201.62 g/mol |
IUPAC Name | 6-chloro-1,3-oxazolo[5,4-b]pyridine-2-methanamine |
Canonical SMILES | ClC1=C(NC(C)N)C(=N)N=C1O |
Synthesis
The synthesis of this compound typically involves the reaction of substituted pyridine derivatives with chloroacetyl chloride under basic conditions. The reaction yields the desired oxazolo-pyridine structure through cyclization and subsequent amination.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.
The proposed mechanism involves the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. By binding to these kinases, the compound disrupts their activity, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it may mitigate oxidative stress-induced neuronal damage by scavenging reactive oxygen species (ROS) and enhancing antioxidant defenses .
Case Studies
- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Neuroprotection in Animal Models : In a murine model of neurodegeneration induced by oxidative stress, administration of the compound led to a marked improvement in behavioral outcomes and a reduction in markers of neuronal apoptosis. Histological analysis showed preserved neuronal integrity compared to control groups .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
6-Chloropyridine-2-carboxamide | Anticancer | Protein kinase inhibition |
Oxazolo[4,5-b]pyridine derivatives | Antimicrobial | Disruption of bacterial cell wall synthesis |
Pyridinyl derivatives | Antiviral | Inhibition of viral replication |
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H6ClN3O/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2 |
InChI Key |
RWSLWUXCFGKRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)CN)Cl |
Origin of Product |
United States |
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